6E-nonenoic acid

Vue d'ensemble

Description

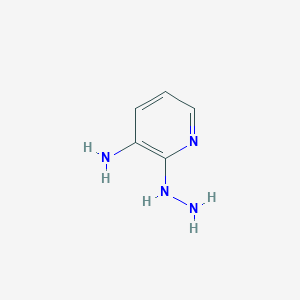

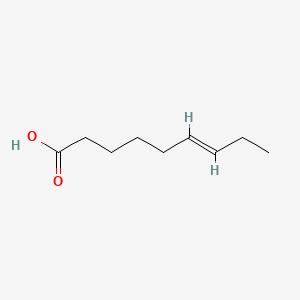

6E-nonenoic acid , also known as 8-Methyl-6-nonenoic acid , is an organic compound with the chemical formula C10H18O2 . It falls under the class of medium-chain fatty acids and is naturally occurring. The compound’s structure includes a nonenyl group (hence the name) and a carboxylic acid functional group . It is commonly referred to as Pelargonic Acid .

Applications De Recherche Scientifique

Applications in STEM Learning

Research demonstrates that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model, which includes 6E-nonenoic acid as a part of the curriculum, can significantly improve students' scientific literacy. This is particularly evident in the context of understanding temperature and its changes, as observed in a study conducted in junior high schools (Khaeroningtyas, Permanasari, & Hamidah, 2016).

Involvement in Biochemical Processes

6E-Nonenoic acid plays a role in complex biochemical processes. For instance, its derivative, trans-4-hydroxy-2-nonenal (HNE), is involved in lipid peroxidation. HNE is a cytotoxic product formed from the peroxidation of n-6 polyunsaturated fatty acids, and its metabolism leads to the formation of various urinary metabolites including hydroxylated compounds (Guéraud et al., 1999).

Chemical Synthesis and Pharmacology

Synthesis of novel leukotriene antagonists and agonists, which are derivatives of 6E-nonenoic acid, have shown significant pharmacological properties. These compounds, such as (5S,6R,7Z)-5-hydroxy-6-mercapto-9-phenyl-7-nonenoic acid and its variants, exhibit competitive antagonist activity in biological systems like guinea pig trachea and ileum (Bernstein et al., 1988).

Implications in Environmental Chemistry

6E-Nonenoic acid and its analogs play a crucial role in environmental chemistry. For example, studies have shown the synthesis and characterization of divinyl ether fatty acids, like colnelenic acid, which are enzymatically formed from linolenic acid and have significant implications in understanding biochemical processes in plants (Galliard, Phillips, & Frost, 1973).

Educational Implications

6E-Nonenoic acid is also used in educational research, particularly in addressing misconceptions in science education. The Learning Cycle-6E and cognitive conflict strategies, which include the study of acids like 6E-nonenoic acid, have been effective in remedying misconceptions and enhancing students' scientific understanding (Jeharut, Subandi, & Habiddin, 2020).

Propriétés

IUPAC Name |

(E)-non-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOISAMGWYNQX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6E-nonenoic acid | |

CAS RN |

31502-23-5 | |

| Record name | 6-Nonenoic acid (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)